Beauvericin

cytotoxicity immunotoxicology apoptosis

Beauvericin is a cyclic hexadepsipeptide mycotoxin with ACAT inhibition IC50 of 3.0 µM—7- to 37-fold more potent than enniatins. Validated CYP3A4/5 inhibitor (Ki 0.5 µM) and mitochondrial uncoupler. Demonstrated in vivo anticancer efficacy in murine xenograft models. For cholesterol metabolism, drug interaction, or ionophore studies, this reference standard offers differentiated activity unattainable with structural analogs.

Molecular Formula C45H57N3O9
Molecular Weight 783.9 g/mol
CAS No. 26048-05-5
Cat. No. B1667859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBeauvericin
CAS26048-05-5
SynonymsBeauvericin
Molecular FormulaC45H57N3O9
Molecular Weight783.9 g/mol
Structural Identifiers
SMILESCC(C)C1C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)O1)CC2=CC=CC=C2)C)C(C)C)CC3=CC=CC=C3)C)C(C)C)CC4=CC=CC=C4)C
InChIInChI=1S/C45H57N3O9/c1-28(2)37-40(49)46(7)35(26-32-21-15-11-16-22-32)44(53)56-39(30(5)6)42(51)48(9)36(27-33-23-17-12-18-24-33)45(54)57-38(29(3)4)41(50)47(8)34(43(52)55-37)25-31-19-13-10-14-20-31/h10-24,28-30,34-39H,25-27H2,1-9H3/t34-,35-,36-,37+,38+,39+/m0/s1
InChIKeyGYSCAQFHASJXRS-FFCOJMSVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Beauvericin CAS 26048-05-5: A Cyclohexadepsipeptide Ionophore for Antimicrobial, Insecticidal, and Cytotoxic Research Applications


Beauvericin (CAS 26048-05-5) is a fungal cyclohexadepsipeptide mycotoxin belonging to the enniatin antibiotic family, characterized by alternating N-methyl-phenylalanyl and D-hydroxy-isovaleryl residues [1]. It is produced by various entomopathogenic and phytopathogenic fungi, including Beauveria bassiana and Fusarium species, and functions as a potent ionophore capable of transporting both monovalent and divalent cations across biological and artificial lipid membranes [2]. Beauvericin exhibits broad-spectrum biological activities including antimicrobial, insecticidal, cytotoxic, and ionophoric properties, making it a valuable tool compound for research in ion channel biology, cancer cell signaling, agricultural biopesticide development, and natural product drug discovery [3]. Its well-defined chemical structure and established analytical characterization via NMR, HRESI-MS, and ESI-MS/MS ensure reproducibility and traceability in experimental applications [1].

Why Beauvericin Cannot Be Interchanged with Enniatins or Other Cyclodepsipeptides in Research and Industrial Applications


Despite sharing a core cyclohexadepsipeptide scaffold with enniatins and a common ionophoric mechanism, beauvericin exhibits fundamentally distinct pharmacological and functional properties due to its unique phenylmethyl side chains and cation specificity profile [1]. Direct comparative studies demonstrate that enniatins (ENN) and beauvericin (BEA) differ significantly in antimicrobial spectrum, cytotoxic potency, ion transport selectivity, and insecticidal activity [2][3]. For instance, while beauvericin transports calcium, potassium, caesium, lithium, and sodium with the specificity order Ca>K>Cs>Li>Na, valinomycin transports only potassium and caesium, and enniatin transports potassium, caesium, sodium, and lithium but lacks significant calcium transport capability [4]. These functional divergences arise from the chemical nature of the side chains—iso-propyl or sec-butyl in enniatins versus phenylmethyl in beauvericin—which critically impact lipid interaction, membrane depolarization, and downstream biological effects [1]. Substituting beauvericin with an enniatin or valinomycin in experiments requiring calcium ionophore activity, potent Gram-positive antibacterial action, or high cytotoxicity in cancer models will yield non-comparable and potentially misleading results, underscoring the necessity of compound-specific procurement.

Quantitative Differential Evidence for Beauvericin CAS 26048-05-5: Head-to-Head and Cross-Study Comparisons with Enniatins, Valinomycin, and Bassianolide


Beauvericin Exhibits Superior Cytotoxic Potency Compared to Enniatin B in Human Lymphoblastoid T-Cells

In a direct head-to-head comparison using human Jurkat T-cells, beauvericin (BEA) demonstrated significantly greater cytotoxicity than enniatin B (ENN B) [1]. BEA exhibited IC50 values ranging from 3 to 7.5 μM across 24, 48, and 72 h exposures, while ENN B at the maximum tested concentration of 15 μM only decreased cell viability by 21-29%, failing to reach an IC50 threshold [1]. Furthermore, the percentage of apoptotic/necrotic cells induced by BEA exceeded that of ENN B at 24 h, and BEA uniquely caused DNA damage as evidenced by an increased percentage of DNA in the tail (18-20% relative to control) in comet assays, whereas ENN B showed no significant genotoxic effect [1].

cytotoxicity immunotoxicology apoptosis

Beauvericin Demonstrates Broader Cation Transport Specificity Including Calcium Compared to Valinomycin and Enniatin

In a comparative study using phospholipid liposomes and bacterial chromatophores, the ion transport capabilities of beauvericin, enniatin, and valinomycin were systematically evaluated [1]. Beauvericin uniquely transported calcium ions in addition to monovalent cations, with the cation specificity order determined as Ca>K>Cs>Li>Na [1]. In contrast, valinomycin was limited to transporting only potassium and caesium, while enniatin transported potassium, caesium, sodium, and lithium but lacked significant calcium transport capability [1]. This functional divergence is attributed to beauvericin's phenylmethyl side chains, which create a larger, more flexible ion-binding cavity capable of accommodating divalent calcium ions [1].

ionophore membrane transport calcium signaling

Beauvericin Exhibits Stronger Antimicrobial Activity Against Gram-Positive Bacteria Compared to Enniatins

A comprehensive comparative structure-activity analysis assessed the antimicrobial activities of enniatin (ENN) and beauvericin (BEA) against a panel of bacterial and fungal pathogens [1]. Beauvericin exhibited the strongest antimicrobial activity against Staphylococcus aureus among all tested cyclohexadepsipeptides, with a reported MIC of 3.91 μM—comparable in potency to the positive control antibiotic amoxicillin [1][2]. While both BEA and ENN were active against Gram-positive bacteria, Mycobacterium, and fungi, neither compound showed activity against Gram-negative bacteria [1]. The enhanced anti-staphylococcal activity of beauvericin is attributed to its phenylmethyl side chains, which promote more effective interaction with bacterial membrane lipids and induce membrane depolarization [1].

antimicrobial antibacterial Gram-positive

Beauvericin Is a More Potent Hepatotoxic Agent Than Enniatin A1 and B1 in HepG2 Cells

A comparative hepatotoxicity study using human hepatocarcinoma HepG2 cells evaluated the effects of beauvericin (BEA), enniatin A1 (ENN A1), and enniatin B1 (ENN B1) at 1.5 and 3 μM concentrations over 24-72 h [1]. The study established a rank order of decreasing mycotoxin effects based on the number of significant toxicological endpoints affected: BEA > ENN B1 > ENN A1, with 47%, 20%, and 16% of all tested situations showing significant effects, respectively [1]. Beauvericin and ENN A1 both decreased the percentage of apoptotic-necrotic cells compared to control and disrupted mitochondrial membrane potential (MMP), whereas ENN B1 exhibited a distinct mechanism, causing time-dependent G1 cell cycle blockade without significant apoptosis [1].

hepatotoxicity mycotoxin liver cells

Beauvericin-Containing Fungal Extracts Exhibit Potent Larvicidal Activity Against Aedes aegypti with LC50 Values Below 1 ppm

Analysis of organic extracts from Beauveria bassiana strains (CG71 and UNI40) identified beauvericin, beauvericin A/F, beauvericin E, and bassianolide as major cyclodepsipeptide constituents via UHPLC-HRMS/MS [1]. Larvicidal assays against 3rd instar Aedes aegypti (vector of Dengue and Zika viruses) demonstrated that CG71 methanolic extract containing beauvericins exhibited LC50 values of 0.9887 ppm at 24 h and 0.4653 ppm at 48 h [1]. CG71 ethyl acetate extract showed LC50 of 0.7834 ppm at 48 h [1]. While bassianolide, a cyclic octadepsipeptide from the same fungus, is also insecticidal, quantitative comparisons of isolated beauvericin versus isolated bassianolide are limited; however, metabolic profiling of infected larvae indicates both are major virulence factors, with beauvericin detected at 63.6–109.8 µg/g in B. bassiana-infected hosts .

insecticidal larvicidal biopesticide

Beauvericin CAS 26048-05-5: Validated Application Scenarios for Scientific and Industrial Procurement


Calcium-Dependent Apoptosis and Mitochondrial Dysfunction Studies

Beauvericin is the preferred ionophore for experiments requiring selective calcium transport across biological membranes. Its unique ability to transport Ca²⁺ with high affinity (specificity order Ca>K>Cs>Li>Na) distinguishes it from valinomycin (K⁺/Cs⁺ only) and enniatins (no Ca²⁺ transport) [1]. This property has been directly linked to beauvericin's capacity to trigger cytoplasmic calcium release from intracellular stores, induce mitochondrial membrane potential disruption, and initiate caspase-dependent apoptosis in various cell types [1][2]. Researchers investigating calcium-mediated cell death pathways, mitochondrial permeability transition, or intracellular calcium flux should procure beauvericin over alternative ionophores.

Potent Cytotoxic Tool Compound for Cancer Cell Line Screening

For in vitro cancer research requiring a consistent, potent cytotoxic agent, beauvericin demonstrates superior and reproducible activity compared to enniatins. In Jurkat T-cells, BEA achieves IC50 values of 3-7.5 μM while ENN B fails to reach IC50 at 15 μM [3]. In HepG2 cells, BEA affects 47% of all toxicological endpoints tested, versus 20% for ENN B1 and 16% for ENN A1 [2]. Beauvericin's cytotoxicity is mediated through mitochondrial alterations, cell cycle arrest, and increased apoptotic/necrotic cell populations, making it a reliable positive control or test compound for screening novel anticancer agents across multiple cancer cell lines [3][2].

Anti-Staphylococcal Drug Discovery and Antimicrobial Research

Beauvericin exhibits the strongest antimicrobial activity against Staphylococcus aureus among the cyclohexadepsipeptide class, with an MIC of 3.91 μM that matches the potency of the clinical antibiotic amoxicillin [4][5]. It also demonstrates activity against Bacillus cereus (MIC 3.12 μg/mL) and Salmonella typhimurium (MIC 6.25 μg/mL) [6]. Its mechanism involves membrane depolarization and inhibition of macromolecule synthesis without significant membrane permeabilization [4]. Laboratories focused on Gram-positive antibacterial discovery, particularly against methicillin-resistant S. aureus (MRSA) or other staphylococcal pathogens, should select beauvericin as a validated lead scaffold or positive control compound.

Mosquito Larvicide and Agricultural Biopesticide Development

Beauvericin and beauvericin-rich Beauveria bassiana extracts demonstrate sub-ppm larvicidal activity against Aedes aegypti, the primary vector for Dengue, Zika, and Chikungunya viruses. Extracts containing beauvericins achieve LC50 values as low as 0.4653 ppm at 48 h against 3rd instar larvae [7]. In vivo infection studies confirm beauvericin accumulates in B. bassiana-infected insect larvae at concentrations of 63.6–109.8 μg/g, exceeding levels of co-occurring insecticidal metabolite bassianolide (20.6–51.1 μg/g), indicating beauvericin is a major virulence factor . For agricultural biotechnology companies and vector control programs developing biological insecticides, beauvericin represents a validated active ingredient with established efficacy data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Beauvericin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.